Crystal‑Structure Conformation of BDAP vs. PYTA and DPTP: Quantifying the Chain‑Model Differentiation of PPYMT over PPTA
The crystal structure of BDAP (N,N′‑bis(benzoyl)‑2,5‑diaminopyrimidine) was solved by single‑crystal X‑ray diffraction and its conformational parameters were directly compared with those of the structurally analogous trimer models PYTA (N,N′‑bis(2‑pyrimidyl)terephthalamide) and DPTP (N,N′‑diphenylterephthalamide) [1]. BDAP crystallises in the monoclinic space group P2₁/c with unit‑cell dimensions a = 10.123(2) Å, b = 17.456(3) Å, c = 8.989(2) Å, β = 101.23(2)°, V = 1557.8 ų and Z = 4 [1]. The pyrimidine ring is essentially planar, and the two exocyclic amide groups adopt a transoid conformation relative to the heterocycle, leading to a markedly extended chain vector that mimics the PPYMT backbone geometry [1]. In contrast, the terephthalamide‑based comparator DPTP (C₂₀H₁₆N₂O₂) crystallises in the monoclinic space group C2/c with a = 20.354(3) Å, b = 5.535(1) Å, c = 29.112(4) Å, β = 103.24(1)°, V = 3182.8 ų, Z = 8 [2]. The critical differentiation lies in the torsional angles that define the amide–aromatic linkage: BDAP shows an inter‑ring dihedral of ca. 4–7° between the benzamide phenyl group and the pyrimidine plane, whereas DPTP exhibits a dihedral of ca. 24–28° between the terminal phenyl ring and the central terephthalamide core [1][2]. This 17–24° difference in planarity accounts for the fundamentally distinct chain‑packing behaviour of PPYMT versus PPTA and constitutes the indispensable structural evidence for PPYMT fibre‑property simulations [1].
| Evidence Dimension | Inter‑ring dihedral angle (amide‑phenyl vs. central heterocycle/aromatic plane) |
|---|---|
| Target Compound Data | BDAP: ca. 4–7° (benzamide phenyl to pyrimidine plane) [1] |
| Comparator Or Baseline | DPTP (N,N′‑diphenylterephthalamide): ca. 24–28° (terminal phenyl to central terephthalamide plane) [2] |
| Quantified Difference | Δ ≈ 17–24° greater planarity for BDAP |
| Conditions | Single‑crystal X‑ray diffraction; BDAP: P2₁/c, 295 K; DPTP: C2/c, room temperature [1][2] |
Why This Matters
A 20° change in inter‑ring dihedral directly alters the persistent chain length and packing density, making BDAP the only valid crystallographic surrogate for PPYMT when purchasing a model compound for polymer design.
- [1] Oertli, A. G., Meyer, W. R., Suter, U. W., Joho, F. B., Gramlich, V., & Petter, W. (1992). Syntheses and X‑Ray Structures for Model Compounds of a Pyrimidinediyl‑Based Rigid‑Rod Aromatic Polyamide. Helvetica Chimica Acta, 75(1), 184–189. https://doi.org/10.1002/hlca.19920750116 View Source
- [2] Harkema, S., Gaymans, R. J., Hummel, G. J., & Zylberlicht, D. (1979). N,N′‑Diphenylterephthalamide (DPTP). Acta Crystallographica Section B, 35(2), 506–508. https://doi.org/10.1107/S0567740879003890 View Source
